2-[Benzo(B)thiophen-2-YL]benzoic acid
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Overview
Description
2-[Benzo(B)thiophen-2-YL]benzoic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzo(B)thiophen-2-YL]benzoic acid can be achieved through several methods. One common approach involves the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene. This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) under controlled reaction conditions .
Another method involves the condensation reaction of thiophene derivatives with aromatic ketones. This reaction typically requires the use of a strong acid catalyst and elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Benzo(B)thiophen-2-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated benzothiophene derivatives.
Scientific Research Applications
2-[Benzo(B)thiophen-2-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 2-[Benzo(B)thiophen-2-YL]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as beta-lactamases, which are involved in bacterial resistance to antibiotics . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-[Benzo(B)thiophen-2-YL]benzoic acid can be compared with other similar compounds, such as:
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
These compounds share the benzothiophene core structure but differ in their functional groups and specific applications . The unique properties of this compound, such as its specific reactivity and biological activities, distinguish it from these related compounds.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-15(17)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)18-14/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHSSSQPLDAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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